2,5-Diethoxy-4-morpholinoaniline
Overview
Description
2,5-Diethoxy-4-morpholinoaniline is an heterocyclic building block . It has the empirical formula C14H22N2O3 and a molecular weight of 339.26 .
Synthesis Analysis
The electrochemical oxidation of 2,5-diethoxy-4-morpholinoaniline has been studied using cyclic voltammetry, controlled-potential coulometry, and density functional theory (DFT) . The best condition of synthesis was obtained using cyclic voltammetry .Molecular Structure Analysis
The molecular structure of 2,5-Diethoxy-4-morpholinoaniline is represented by the SMILES stringCCOC1=CC(=C(C=C1N)OCC)N2CCOCC2
. The InChI representation is 1S/C14H22N2O3.2ClH/c1-3-18-13-10-12(16-5-7-17-8-6-16)14(19-4-2)9-11(13)15;;/h9-10H,3-8,15H2,1-2H3;2*1H
. Chemical Reactions Analysis
The electrochemical oxidation of 2,5-diethoxy-4-morpholinoaniline results in the production of p-benzoquinonediimine, which is unstable and hydrolyzed under experimental conditions . The produced p-quinoneimine from oxidation/hydrolysis of 2,5-diethoxy-4-morpholinoaniline reacts with thiobarbituric acid as a nucleophile and via an ECCCEC mechanism converts to the product .Physical And Chemical Properties Analysis
2,5-Diethoxy-4-morpholinoaniline has a molecular weight of 339.3 g/mol . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 5 rotatable bonds . Its exact mass is 338.1163980 g/mol and its monoisotopic mass is 338.1163980 g/mol .Scientific Research Applications
Electrochemical Oxidation Studies
The electrochemical oxidation of 2,5-diethoxy-4-morpholinoaniline has been studied in various pHs using cyclic voltammetry and controlled potential coulometry . The results indicate that the electrochemically generated p-quinonediimine participates in different types of reactions (hydrolysis, hydroxylation, and trimerization). The instability of the produced p-quinonediimine depends on its structure, higher nucleophilicity of 2,5-diethoxy-4-morpholinoaniline, and pH of solution .
Hydrolysis, Trimerization, and Hydroxylation Processes
In the lower pH range, the rate of hydrolysis is faster than hydroxylation and dimerization. In intermediate pHs, the rate of the dimerization is faster than hydrolysis and hydroxylation, and in the strongly alkaline solution, the rate of the hydroxylation is faster than hydrolysis and dimerization .
Density Functional Theory (DFT) Analysis
The positive charge on the reaction sites (C 1) and WBIs of C 1 =N 1 bonds for 1ox + and 1oxH 2+ were calculated using density functional theory (DFT) and natural bond orbital (NBO) analysis .
Electrochemical Oxidation in the Presence of Thiobarbituric Acid
The electrochemical oxidation of 2,5-diethoxy-4-morpholinoaniline has been studied in the presence of thiobarbituric acid. The results indicated that the produced p-benzoquinonediimine is unstable, and it was hydrolyzed in the experimental condition .
ECCCEC Mechanism
It was found that the produced p-quinoneimine from oxidation/hydrolysis of 2,5-diethoxy-4-morpholinoaniline reacts with the thiobarbituric acid as a nucleophile and via an ECCCEC mechanism converts to the product .
Applications in Pharmaceuticals, Organic Synthesis, and Material Science
2,5-Diethoxy-4-morpholinoaniline dihydrochloride is a versatile chemical compound used in various scientific research applications due to its unique properties. It finds applications in fields such as pharmaceuticals, organic synthesis, and material science, contributing to advancements in these areas.
Mechanism of Action
Target of Action
The primary target of 2,5-Diethoxy-4-morpholinoaniline is the electrochemical system. The compound undergoes electrochemical oxidation, which is a process that involves the transfer of electrons .
Mode of Action
The compound interacts with its target through an electrochemical oxidation process. This process transforms 2,5-Diethoxy-4-morpholinoaniline into its p-quinonediimine . The electrochemically generated p-quinonediimine participates in different types of reactions, including hydrolysis, hydroxylation, and trimerization .
Biochemical Pathways
The electrochemical oxidation of 2,5-Diethoxy-4-morpholinoaniline affects several biochemical pathways. The produced p-quinonediimine undergoes hydrolysis, hydroxylation, and trimerization . The rate of these reactions depends on the pH of the solution . In lower pH ranges, the rate of hydrolysis is faster than hydroxylation and dimerization. In intermediate pHs, the rate of dimerization is faster than hydrolysis and hydroxylation. In strongly alkaline solutions, the rate of hydroxylation is faster than hydrolysis and dimerization .
Pharmacokinetics
The compound’s electrochemical behavior has been extensively studied .
Result of Action
The electrochemical oxidation of 2,5-Diethoxy-4-morpholinoaniline results in the formation of p-quinonediimine. This compound is unstable and participates in various reactions, leading to different products depending on the pH of the solution .
Action Environment
The action of 2,5-Diethoxy-4-morpholinoaniline is influenced by environmental factors such as the pH of the solution. The pH affects the rate of the reactions that the compound undergoes after electrochemical oxidation . The instability of the produced p-quinonediimine also depends on its structure, the higher nucleophilicity of 2,5-Diethoxy-4-morpholinoaniline, and the pH of the solution .
Future Directions
properties
IUPAC Name |
2,5-diethoxy-4-morpholin-4-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-3-18-13-10-12(16-5-7-17-8-6-16)14(19-4-2)9-11(13)15/h9-10H,3-8,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCBPJKVWMBNCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1N)OCC)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1068693 | |
Record name | Benzenamine, 2,5-diethoxy-4-(4-morpholinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1068693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diethoxy-4-morpholinoaniline | |
CAS RN |
51963-82-7 | |
Record name | 2,5-Diethoxy-4-(4-morpholinyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51963-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,5-Diethoxy-4-morpholinoaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051963827 | |
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Record name | 51963-82-7 | |
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Record name | Benzenamine, 2,5-diethoxy-4-(4-morpholinyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Benzenamine, 2,5-diethoxy-4-(4-morpholinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1068693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-diethoxy-4-morpholinoaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.312 | |
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Record name | 2,5-DIETHOXY-4-MORPHOLINOANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D17XV7GP1Q | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the electrochemical behavior of 2,5-Diethoxy-4-morpholinoaniline lend itself to the synthesis of sulfonamide derivatives?
A: 2,5-Diethoxy-4-morpholinoaniline can be electrochemically oxidized in aqueous solutions. [, , ] This oxidation process, preferably carried out using a carbon anode, generates a reactive quinone diimine intermediate. [] This intermediate can then undergo Michael-type addition reactions with arylsulfinic acids, ultimately yielding sulfonamide derivatives. [] Interestingly, the type of sulfonamide derivative produced, either mono- or disulfone, can be controlled by adjusting the applied electrochemical potential. []
Q2: What is the significance of the morpholinoaniline scaffold in the context of estrogen receptor antagonism?
A: The morpholinoaniline scaffold shares structural similarities with tamoxifen, a known estrogen receptor antagonist. [] Research suggests that compounds incorporating this scaffold, like 2,5-Diethoxy-4-morpholinoaniline, can potentially target the ligand binding domain of the estrogen receptor. [] This interaction may allow these compounds to compete with estrogen and potentially inhibit estrogen-mediated cell proliferation, making them interesting candidates for further investigation as potential anti-cancer agents. []
Q3: What unique reactivity does 2,5-Diethoxy-4-morpholinoaniline exhibit in electrochemical reactions?
A: Beyond sulfonamide synthesis, 2,5-Diethoxy-4-morpholinoaniline displays interesting electrochemical behavior in aqueous solutions. [, ] Studies have revealed that it can undergo a range of reactions depending on the specific conditions, including hydrolysis, trimerization, and even hydroxylation. [] This diverse reactivity makes it a valuable building block for exploring new synthetic pathways in organic electrochemistry.
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